molecular formula C16H24N2O7 B3181764 Propargyl-NH-PEG3-C2-NHS ester CAS No. 1214319-94-4

Propargyl-NH-PEG3-C2-NHS ester

Cat. No. B3181764
CAS RN: 1214319-94-4
M. Wt: 356.37 g/mol
InChI Key: CHLIFODILFXXNH-UHFFFAOYSA-N
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Description

Propargyl-NH-PEG3-C2-NHS ester is a non-cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Synthesis Analysis

The synthesis of Propargyl-NH-PEG3-C2-NHS ester involves the use of a non-cleavable 3 unit PEG ADC linker . It is a click chemistry reagent that contains an Alkyne group and can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Molecular Structure Analysis

The molecular structure of Propargyl-NH-PEG3-C2-NHS ester includes a non-cleavable 3 unit PEG ADC linker . It contains an Alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Chemical Reactions Analysis

Propargyl-NH-PEG3-C2-NHS ester is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Scientific Research Applications

Green Reaction Media

Propargyl-NH-PEG3-C2-NHS ester is related to polyethylene glycol (PEG), which has been recognized for its role in aqueous biphasic reactive extraction (ABRE). This system integrates the solvent properties of PEG and its phase-transfer characteristics into a single efficient system. This integration facilitates the separation of reactants and/or catalysts from products. The unique solvent properties of PEG and its role in ABRE contribute to environmentally benign alternatives compared to traditional organic solvents in extraction and reactive extraction processes (Chen, Spear, Huddleston, & Rogers, 2005).

Hemostatic Applications

Propargyl-NH-PEG3-C2-NHS ester is also related to N-hydroxysuccinimide functionalized polyethylene glycol (NHS-PEG), which is used in advanced hemostatic agents like HEMOPATCH (Sealing Hemostat). NHS-PEG rapidly affixes the collagen pad to tissue to promote and maintain hemostasis, demonstrating effectiveness in open and minimally invasive surgery of patients with coagulopathies (Lewis, Kuntze, & Gulle, 2015).

Biocompatibility in Drug Delivery and Bioconjugation

PEGylation, which involves the conjugation of PEG to various biomolecules, is a well-established technique to enhance drug efficacy and prolong blood circulation time. However, the formation of anti-PEG antibodies in patients treated with PEGylated drugs has led to issues like accelerated blood clearance, low drug efficacy, and hypersensitivity. This highlights the importance of exploring alternatives to PEG for drug delivery and bioconjugation applications (Hoang Thi et al., 2020).

Tissue Engineering

Functionalization of graphene oxide with PEG (PEG-GO) has been explored due to its enhanced solubility, stability, and biocompatibility. PEG-GO aids in the attachment, proliferation, and differentiation of stem cells, augmenting tissue engineering. It also exhibits antibacterial efficacy, which could minimize implant-associated infections (Ghosh & Chatterjee, 2020).

Mechanism of Action

Target of Action

The primary target of Propargyl-NH-PEG3-C2-NHS ester, also known as 2,5-dioxopyrrolidin-1-yl 7,10,13-trioxa-4-azahexadec-1-yn-16-oate, are molecules containing azide groups . This compound is widely used in the biomedical sector due to its exceptional ability to target distinct drug receptors and pathways .

Mode of Action

Propargyl-NH-PEG3-C2-NHS ester is a click chemistry reagent. It contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction results in a stable triazole linkage .

Biochemical Pathways

The compound plays a crucial role in the synthesis of antibody-drug conjugates (ADCs) . ADCs are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker . The formation of the stable triazole linkage between the alkyne group in the compound and the azide group in the target molecule is a key step in this process .

Result of Action

The result of the compound’s action is the formation of a stable, irreversible bond with target molecules, enabling the delivery of cytotoxic drugs directly to cancer cells when used in the synthesis of ADCs . This targeted delivery can enhance the efficacy of the drug and reduce systemic toxicity .

Action Environment

The action of Propargyl-NH-PEG3-C2-NHS ester can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction can be affected by the presence of copper catalyst . Additionally, the compound’s stability and reactivity may vary depending on the pH and temperature of the environment . Therefore, careful control of these factors is crucial to ensure the compound’s optimal action, efficacy, and stability.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(prop-2-ynylamino)ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O7/c1-2-6-17-7-9-23-11-13-24-12-10-22-8-5-16(21)25-18-14(19)3-4-15(18)20/h1,17H,3-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLIFODILFXXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401178923
Record name 2,5-Dioxo-1-pyrrolidinyl 4,7,10-trioxa-13-azahexadec-15-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-NH-PEG3-C2-NHS ester

CAS RN

1214319-94-4
Record name 2,5-Dioxo-1-pyrrolidinyl 4,7,10-trioxa-13-azahexadec-15-ynoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214319-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxo-1-pyrrolidinyl 4,7,10-trioxa-13-azahexadec-15-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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